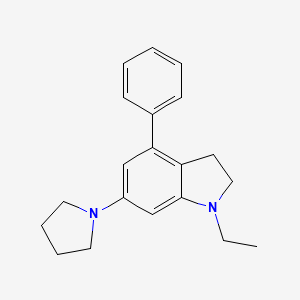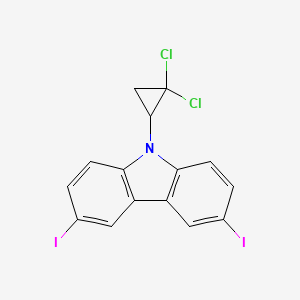
9-(2,2-Dichlorocyclopropyl)-3,6-diiodo-9H-carbazole
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
9-(2,2-Dichlorocyclopropyl)-3,6-diiodo-9H-carbazole is a synthetic organic compound that belongs to the class of carbazole derivatives Carbazole derivatives are known for their diverse biological activities and applications in various fields such as medicinal chemistry, organic electronics, and materials science
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 9-(2,2-Dichlorocyclopropyl)-3,6-diiodo-9H-carbazole typically involves the following steps:
Formation of the Carbazole Core: The carbazole core can be synthesized through various methods, including the Buchwald-Hartwig amination or the Cadogan synthesis.
Introduction of the Diiodo Substituents: The diiodo groups can be introduced via iodination reactions using iodine or iodine monochloride in the presence of oxidizing agents.
Addition of the Dichlorocyclopropyl Group: The dichlorocyclopropyl group can be added through a cyclopropanation reaction using dichlorocarbene generated from chloroform and a strong base like potassium tert-butoxide.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This includes the use of continuous flow reactors for efficient heat and mass transfer, as well as advanced purification techniques such as recrystallization and chromatography.
化学反应分析
Types of Reactions
9-(2,2-Dichlorocyclopropyl)-3,6-diiodo-9H-carbazole undergoes various chemical reactions, including:
Substitution Reactions: The compound can undergo nucleophilic substitution reactions, particularly at the diiodo positions.
Oxidation and Reduction: The carbazole core can be oxidized or reduced under appropriate conditions.
Cyclopropane Ring Opening: The dichlorocyclopropyl group can undergo ring-opening reactions in the presence of nucleophiles or under acidic/basic conditions.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide or potassium cyanide can be used.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Ring Opening: Acidic or basic conditions, such as hydrochloric acid or sodium hydroxide.
Major Products
Substitution Products: Depending on the nucleophile, products like azido or cyano derivatives.
Oxidation Products: Oxidized carbazole derivatives.
Reduction Products: Reduced carbazole derivatives.
Ring-Opened Products: Linear or branched chain compounds resulting from the ring-opening of the dichlorocyclopropyl group.
科学研究应用
9-(2,2-Dichlorocyclopropyl)-3,6-diiodo-9H-carbazole has several scientific research applications:
Medicinal Chemistry: Potential use as a pharmacophore in drug design due to its unique structural features.
Organic Electronics: Application in the development of organic light-emitting diodes (OLEDs) and organic photovoltaic cells (OPVs).
Materials Science: Use in the synthesis of advanced materials with specific electronic and optical properties.
Biological Studies: Investigation of its biological activity, including anticancer, antimicrobial, and antiviral properties.
作用机制
The mechanism of action of 9-(2,2-Dichlorocyclopropyl)-3,6-diiodo-9H-carbazole depends on its specific application:
Biological Activity: The compound may interact with various molecular targets, including enzymes and receptors, leading to inhibition or activation of specific biological pathways.
Electronic Properties: In organic electronics, the compound’s electronic structure allows it to participate in charge transport and light emission processes.
相似化合物的比较
Similar Compounds
- 9-(2,2-Dichlorocyclopropyl)carbazole
- 10-(2,2-Dichlorocyclopropyl)phenothiazine
- 10-(2,2-Dichlorocyclopropyl)phenoxazine
Uniqueness
9-(2,2-Dichlorocyclopropyl)-3,6-diiodo-9H-carbazole is unique due to the presence of both dichlorocyclopropyl and diiodo substituents, which impart distinct chemical and physical properties. This combination of substituents is not commonly found in other carbazole derivatives, making it a valuable compound for various research and industrial applications.
属性
CAS 编号 |
90279-61-1 |
|---|---|
分子式 |
C15H9Cl2I2N |
分子量 |
527.9 g/mol |
IUPAC 名称 |
9-(2,2-dichlorocyclopropyl)-3,6-diiodocarbazole |
InChI |
InChI=1S/C15H9Cl2I2N/c16-15(17)7-14(15)20-12-3-1-8(18)5-10(12)11-6-9(19)2-4-13(11)20/h1-6,14H,7H2 |
InChI 键 |
IXOHAFOKCDXYGO-UHFFFAOYSA-N |
规范 SMILES |
C1C(C1(Cl)Cl)N2C3=C(C=C(C=C3)I)C4=C2C=CC(=C4)I |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


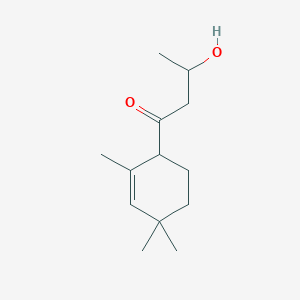
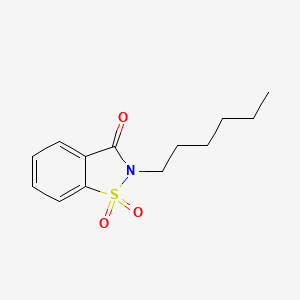
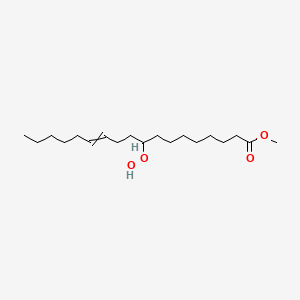
![2-[2-(2-Hydroxyethoxy)ethoxy]ethyl 2,2-dichloropropanoate](/img/structure/B14371512.png)
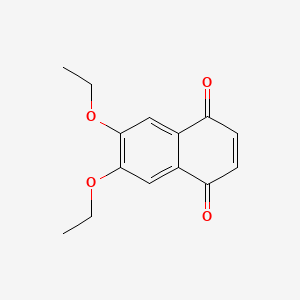
![3-[2-Chloro-3-(trifluoromethyl)phenoxy]benzoic acid](/img/structure/B14371525.png)
![1,4-Dimethyl-2,3-diazabicyclo[2.1.1]hex-2-ene](/img/structure/B14371526.png)
![1-[3,7-Bis(dimethylamino)-10H-phenoxazin-10-YL]propan-1-one](/img/structure/B14371530.png)

![2-[2-(3-Methoxyphenyl)-1-phenylethenyl]-1,3-benzothiazole](/img/structure/B14371540.png)
![3-[(E)-4-phenyliminopent-2-en-2-yl]-1,1-dipropylurea](/img/structure/B14371545.png)
![5-{3-Ethoxy-4-[(4-hydroxypentyl)oxy]phenyl}-1,3-thiazolidine-2,4-dione](/img/structure/B14371553.png)
![3-(6,6-Dimethyl-1,4,7-trioxaspiro[4.4]nonan-8-yl)but-2-en-1-ol](/img/structure/B14371561.png)
